Cas no 952982-67-1 (4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

4-Ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine scaffold with an isopropyl substitution, enhancing its steric and electronic properties. This compound is of interest in medicinal chemistry due to its potential as a selective modulator of biological targets, particularly in neurological and inflammatory pathways. The ethylbenzene sulfonamide moiety contributes to improved binding affinity, while the piperidinylmethyl group enhances solubility and metabolic stability. Its structural design allows for precise interactions with receptor sites, making it a valuable intermediate in drug discovery. The compound’s synthetic versatility further supports its utility in developing novel therapeutic agents.
4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide structure
952982-67-1 structure
Product Name:4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide
CAS No:952982-67-1
MF:C17H28N2O2S
MW:324.481423377991
CID:6537252
PubChem ID:16887512
Update Time:2025-05-27

4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide
    • 952982-67-1
    • VU0493508-1
    • F5017-0092
    • 4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
    • 4-ethyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
    • 4-ethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
    • AKOS024489989
    • Inchi: 1S/C17H28N2O2S/c1-4-15-5-7-17(8-6-15)22(20,21)18-13-16-9-11-19(12-10-16)14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3
    • InChI Key: MFBZGYQDUMQUAH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=CC=1)(NCC1CCN(C(C)C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 324.18714931g/mol
  • Monoisotopic Mass: 324.18714931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 57.8Ų

4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide

Comprehensive Overview of 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide (CAS No. 952982-67-1)

4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide, with the CAS number 952982-67-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its unique structural features, including a piperidine ring and an ethylbenzene sulfonamide moiety, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a modulator of biological targets, given its ability to interact with specific enzymes and receptors.

One of the key reasons for the growing interest in 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide is its potential in addressing neurodegenerative diseases. Recent studies have explored its affinity for central nervous system (CNS) targets, making it a candidate for further investigation in conditions like Alzheimer's and Parkinson's disease. The compound's lipophilicity and blood-brain barrier permeability are also under scrutiny, as these properties are critical for CNS-active drugs.

In addition to its neurological applications, CAS 952982-67-1 is being studied for its potential in cancer therapeutics. The sulfonamide group is known to exhibit inhibitory effects on certain carbonic anhydrases, which are overexpressed in various tumors. This has led to hypotheses that the compound could be repurposed or optimized for targeted cancer therapy, particularly in combination with existing treatments.

The synthesis of 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide involves multi-step organic reactions, including N-alkylation and sulfonylation. Researchers are optimizing these processes to improve yield and purity, which are essential for scaling up production. The compound's stability under physiological conditions is another area of focus, as it impacts its bioavailability and therapeutic efficacy.

From a commercial perspective, the demand for CAS 952982-67-1 is driven by its versatility in medicinal chemistry. Pharmaceutical companies and academic labs are increasingly sourcing this compound for high-throughput screening and structure-activity relationship (SAR) studies. Its molecular weight and logP value make it a suitable candidate for lead optimization in drug development pipelines.

Environmental and safety considerations are also paramount when working with 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to minimize risks. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to Good Laboratory Practices (GLP) when handling this compound.

Looking ahead, the future of CAS 952982-67-1 lies in its potential to bridge gaps in precision medicine. With advancements in computational chemistry and AI-driven drug design, this compound could be tailored for personalized therapies. Its molecular docking properties are being simulated to predict interactions with novel targets, opening doors for innovative treatments.

In conclusion, 4-ethyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide represents a promising avenue for scientific exploration. Its multifaceted applications in neurology, oncology, and drug discovery underscore its value in modern research. As the scientific community continues to unravel its mechanisms, this compound may soon transition from the lab bench to clinical trials, offering hope for unmet medical needs.

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